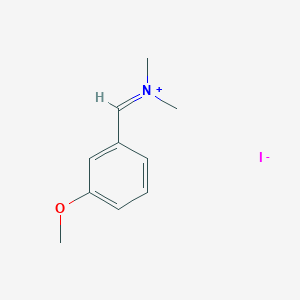
(3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is a quaternary ammonium compound with the molecular formula C10H14INO It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dimethylmethaniminium group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide typically involves the quaternization of (3-methoxyphenyl)-N,N-dimethylmethanamine with methyl iodide. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows: [ \text{(3-Methoxyphenyl)-N,N-dimethylmethanamine} + \text{Methyl iodide} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quaternary ammonium group can be reduced under specific conditions.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Silver nitrate (AgNO3) or sodium chloride (NaCl) in aqueous medium.
Major Products Formed:
Oxidation: Formation of (3-hydroxyphenyl)-N,N-dimethylmethaniminium iodide.
Reduction: Formation of (3-methoxyphenyl)-N,N-dimethylmethanamine.
Substitution: Formation of (3-methoxyphenyl)-N,N-dimethylmethaniminium chloride or bromide.
Scientific Research Applications
(3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as an antimicrobial agent. Additionally, its ability to form stable complexes with drugs enhances their solubility and bioavailability.
Similar Compounds:
(3-Iodoanisole): Similar in structure but lacks the quaternary ammonium group.
(4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide: Similar structure with the methoxy group at the para position.
Uniqueness: this compound is unique due to the presence of both the methoxy group and the quaternary ammonium group, which confer distinct chemical reactivity and biological activity. Its ability to disrupt cellular membranes and form stable drug complexes sets it apart from other similar compounds.
Properties
| 79865-90-0 | |
Molecular Formula |
C10H14INO |
Molecular Weight |
291.13 g/mol |
IUPAC Name |
(3-methoxyphenyl)methylidene-dimethylazanium;iodide |
InChI |
InChI=1S/C10H14NO.HI/c1-11(2)8-9-5-4-6-10(7-9)12-3;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChI Key |
QCXRMSSFQJRNST-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](=CC1=CC(=CC=C1)OC)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(But-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/no-structure.png)
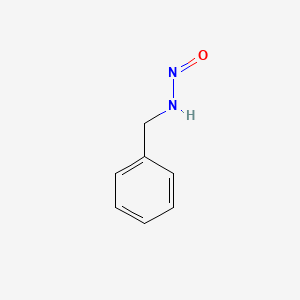
![4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14423040.png)
![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)
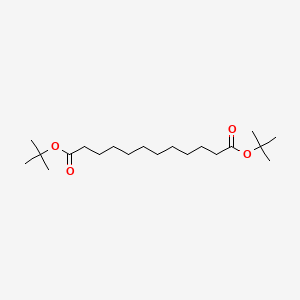
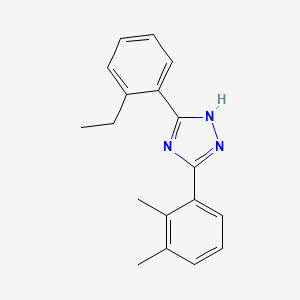
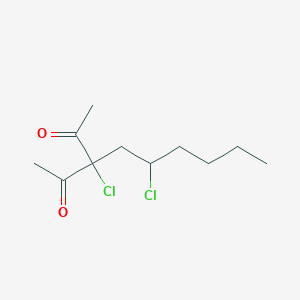
![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
